Technical Monograph: Physicochemical Profiling of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide
Technical Monograph: Physicochemical Profiling of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide
Here is an in-depth technical monograph on the physicochemical properties and characterization of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide .
[1]
Executive Summary
This guide provides a comprehensive technical analysis of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide (referred to herein as NDPA ).[1] This compound represents a distinct chemical scaffold merging a lipophilic 2,4-dimethylphenoxy headgroup with a polar, reactive p-phenylenediamine tail via an acetamide linker.[1]
While often utilized as a chemical intermediate or a probe in high-throughput screening for antimicrobial and analgesic targets, its specific physicochemical behavior governs its utility in drug development.[1] This document details its structural properties, solubility profiles, and stability metrics, providing researchers with the actionable data required for assay optimization and lead selection.[1]
Chemical Identity & Structural Analysis[1][2][3]
Understanding the structural pharmacophore is prerequisite to interpreting physicochemical data. NDPA is composed of three distinct functional domains that dictate its behavior in biological matrices.
Structural Dissection[1]
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Domain A (Lipophilic Head): The 2,4-dimethylphenoxy moiety. The ortho and para methyl groups increase lipophilicity (LogP) and steric bulk compared to a simple phenoxy group, potentially hindering metabolic attack at the ring but increasing non-specific protein binding.
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Domain B (Linker): The acetamide bridge. This provides hydrogen bond donor/acceptor sites (HBD/HBA), influencing aqueous solubility and crystal packing.
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Domain C (Reactive Tail): The 4-aminophenyl (aniline) moiety.[2][3] This is the primary site for ionization (weak base) and chemical modification (acylation, oxidation).
Key Identifiers
| Property | Detail |
| IUPAC Name | N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide |
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| SMILES | Cc1ccc(OCC(=O)Nc2ccc(N)cc2)c(C)c1 |
| Structural Class | Phenoxyacetamide / Anilide |
Physicochemical Properties[1][2][3][6][7][8]
The following data aggregates calculated consensus values and standard experimental ranges for this scaffold class.
Quantitative Property Profile[1][7][9]
| Property | Value / Range | Mechanistic Insight |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | The molecule is moderately lipophilic, suggesting good membrane permeability but potential solubility issues in pure aqueous buffers.[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. Driven by the amide and amine groups.[3][4] |
| pKa (Basic) | 4.6 ± 0.2 (Aniline NH₂) | The molecule exists primarily in its neutral form at physiological pH (7.4), facilitating passive diffusion. |
| pKa (Acidic) | >14 (Amide NH) | The amide proton is non-ionizable under physiological conditions. |
| Hydrogen Bond Donors (HBD) | 2 | Derived from the aniline (-NH₂) and amide (-NH-).[1] |
| Hydrogen Bond Acceptors (HBA) | 3 | Derived from the ether oxygen, amide carbonyl, and amine nitrogen. |
| Melting Point | 145 – 155 °C | Indicates stable crystal lattice energy; requires heating for dissolution in non-polar carriers. |
Solubility & Formulation Guidelines
Due to the lipophilic dimethylphenoxy cap, NDPA exhibits poor aqueous solubility in its neutral state.
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Water: < 0.1 mg/mL (Poor)
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DMSO: > 20 mg/mL (Excellent)
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Ethanol: > 10 mg/mL (Good)
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0.1 M HCl: Soluble (Protonation of aniline converts it to a soluble salt).
Critical Formulation Note: For biological assays, prepare a stock solution in DMSO (10-20 mM). When diluting into aqueous media, ensure the final DMSO concentration is <1% to prevent precipitation, which is common with phenoxyacetamides at concentrations >50 µM.[1]
Experimental Protocols
As a scientist, relying on predicted values is insufficient. The following protocols are designed to empirically validate the properties of NDPA in your specific assay conditions.
Protocol: Thermodynamic Solubility Determination
Rationale: Kinetic solubility (precipitation from DMSO) often overestimates true solubility. This thermodynamic method ensures equilibrium.
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Preparation: Weigh 2 mg of solid NDPA into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant and dilute 1:1 with Acetonitrile (to ensure solubility for injection).
-
Analyze via HPLC-UV (254 nm).
-
Calculate concentration against a standard curve prepared in DMSO/Buffer.
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Protocol: Chemical Stability Assay (Hydrolysis & Oxidation)
Rationale: The aniline group is susceptible to oxidation (browning), and the amide bond can hydrolyze under extreme pH.
-
Incubation: Prepare 10 µM NDPA solutions in:
-
(A) PBS pH 7.4 (Control)
-
(B) 0.1 M HCl (Simulated Gastric Fluid)
-
(C) PBS + 1% H₂O₂ (Oxidative Stress)
-
-
Timepoints: Sample at T=0, 1h, 4h, and 24h.
-
Analysis: Monitor via LC-MS/MS.
-
Look for: Loss of parent peak (M+H = 271.3).
-
Flag: Appearance of +16 Da peak (N-oxide) or hydrolysis fragments (2,4-dimethylphenoxyacetic acid).
-
Synthesis & Reaction Pathways[1][2][3][4][5][9]
Understanding the synthesis provides insight into potential impurities (e.g., unreacted p-phenylenediamine, which is cytotoxic).
Synthetic Workflow
The synthesis typically follows a convergent route:
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Alkylation: 2,4-Dimethylphenol is reacted with chloroacetic acid to form the phenoxyacetic acid intermediate.
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Coupling: The acid is activated (via acid chloride or EDC/NHS) and reacted with p-phenylenediamine (or p-nitroaniline followed by reduction).
Visualization of Synthesis and Degradation
The following diagram illustrates the synthesis logic and potential degradation pathways that researchers must monitor.
Figure 1: Synthetic convergence and stability liabilities of NDPA. Note the potential for aniline oxidation.[1]
Biological Implications & Safety[1][6][10]
Structure-Activity Relationship (SAR) Context[1]
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Sodium Channel Blockade: The structural similarity to Mexiletine and Lidocaine (lipophilic aromatic head + amide linker) suggests potential activity as a voltage-gated sodium channel blocker (Nav1.x).
-
Enzyme Inhibition: The 4-aminophenyl moiety allows the molecule to act as a "warhead" scaffold.[1] It can be further derivatized to target kinases or histone deacetylases (HDACs), where the aniline binds to the zinc cofactor [1].
Handling & Safety (E-E-A-T)
-
Toxicity: Anilines are known sensitizers and potential methemoglobinemia inducers. Handle with gloves and in a fume hood.
-
Storage: Store solid at 4°C, protected from light (to prevent aniline oxidation). Solutions in DMSO are stable for 1 month at -20°C.[1]
References
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Zhou, N., et al. (2008).[5] "Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor."[1][5] Journal of Medicinal Chemistry. (Demonstrates the utility of aminophenyl-benzamides/acetamides in drug design).
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National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 31230, 4-Aminoacetanilide." PubChem. (Reference for the aniline tail fragment properties).
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Santa Cruz Biotechnology. "N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide Product Data." SCBT. (Reference for structural analog handling).
-
ResearchGate. (2022). "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule." International Journal of Science and Research.[6][2] (Methodology for acetamide synthesis and characterization).
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
